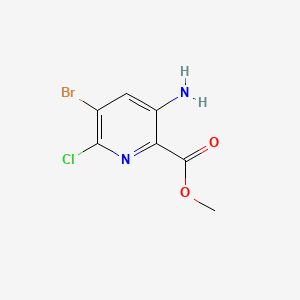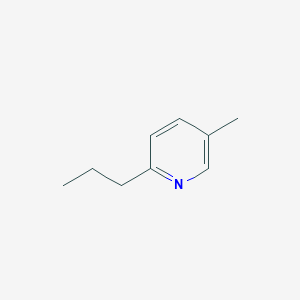![molecular formula C16H12F3NO5S2 B13932767 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of an isopropylthio group, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of palladium or copper catalysts under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized further to form derivatives such as imines, amines, thioureas, and hydrazones .
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under conditions that favor the formation of the desired products, such as the use of catalysts like palladium or copper .
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives exhibit unique properties that make them useful in various applications.
Aplicaciones Científicas De Investigación
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a chemosensor for the detection of anions.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl involves its interaction with specific molecular targets. The compound acts as a chemosensor through the photoinduced electron transfer (PET) effect . This mechanism allows it to selectively detect anions and other species in various environments.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as those containing aminoalkyl or hydrazine fragments . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
The uniqueness of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl lies in its isopropylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C16H12F3NO5S2 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
(1,3-dioxo-6-propan-2-ylsulfanylbenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H12F3NO5S2/c1-8(2)26-12-7-6-11-13-9(12)4-3-5-10(13)14(21)20(15(11)22)25-27(23,24)16(17,18)19/h3-8H,1-2H3 |
Clave InChI |
NQTJUQBJKRWTSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



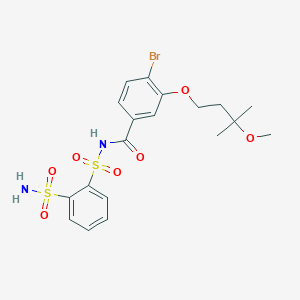
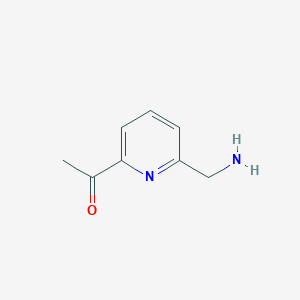

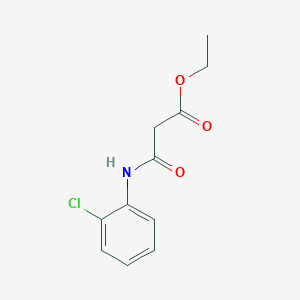

![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)

